molecular formula C11H17N3O B4392099 N,N-diethyl-N'-(2-pyridinylmethyl)urea

N,N-diethyl-N'-(2-pyridinylmethyl)urea

Cat. No.: B4392099
M. Wt: 207.27 g/mol
InChI Key: VXNNHNOMUFYWMV-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(2-pyridinylmethyl)urea is a substituted urea derivative featuring a diethyl group on one nitrogen atom and a 2-pyridinylmethyl group on the adjacent nitrogen. This structure combines the hydrogen-bonding capability of urea with the aromatic and coordination properties of the pyridine ring.

Properties

IUPAC Name

1,1-diethyl-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)13-9-10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNHNOMUFYWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N,N-diethyl-N'-(2-pyridinylmethyl)urea with structurally related urea derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Structural and Functional Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound Diethyl, 2-pyridinylmethyl C₁₁H₁₇N₃O (est.) Hypothesized enzyme inhibition, drug design
N-Methyl-N'-(6-methylpyridin-2-yl)urea Methyl, 6-methylpyridin-2-yl C₈H₁₁N₃O Research applications (e.g., kinase inhibition)
N-(4-Methylphenyl)-N'-(2-pyridinyl)urea 4-Methylphenyl, 2-pyridinyl C₁₃H₁₃N₃O Anti-cancer activity (receptor binding)
N-(2-pyridinyl)-N'-phenylurea Phenyl, 2-pyridinyl C₁₂H₁₁N₃O Antimicrobial (IC₅₀: 20 µM)
N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea Ethyl, 6-aminomethylpyridin-2-yl C₉H₁₄N₄O Agrochemical potential (enhanced solubility)
Urea, N-hydroxy-N-(2-pyridinylmethyl)- Hydroxy, 2-pyridinylmethyl C₇H₉N₃O₂ Enhanced biological target interaction

Key Differences in Substituent Effects

Alkyl vs. Aryl Groups :

  • Diethyl groups (target compound) likely increase lipophilicity compared to methyl or phenyl substituents, improving membrane permeability but reducing aqueous solubility .
  • Phenyl groups (e.g., N-(2-pyridinyl)-N'-phenylurea) enhance aromatic stacking interactions, contributing to antimicrobial activity .

Pyridine Substitution Patterns: The 2-pyridinylmethyl group in the target compound may facilitate metal coordination or hydrogen bonding, similar to N-(4-Methylphenyl)-N'-(2-pyridinyl)urea, which exploits pyridine’s electron-deficient ring for receptor binding .

Functional Group Additions: Hydroxyl groups (e.g., Urea, N-hydroxy-N-(2-pyridinylmethyl)-) improve hydrogen-bond donor capacity, enhancing interactions with biological targets . Aminomethyl groups () increase solubility and enable derivatization for agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-N'-(2-pyridinylmethyl)urea
Reactant of Route 2
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N,N-diethyl-N'-(2-pyridinylmethyl)urea

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